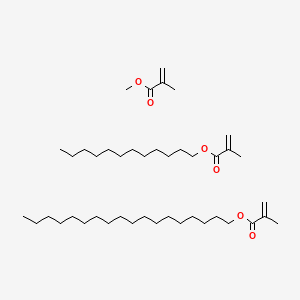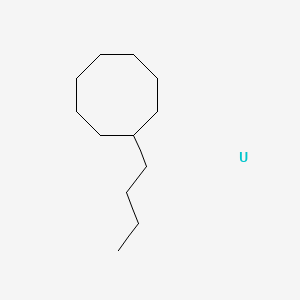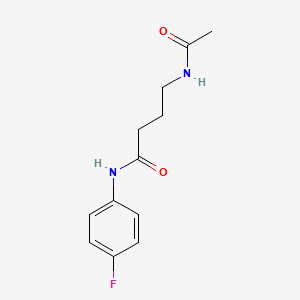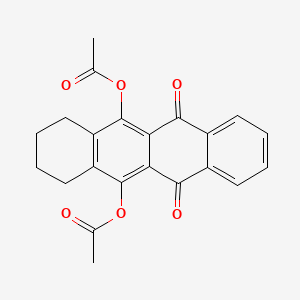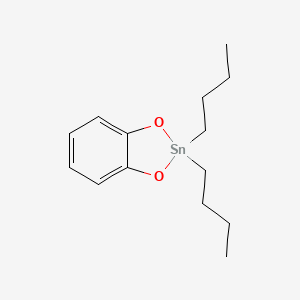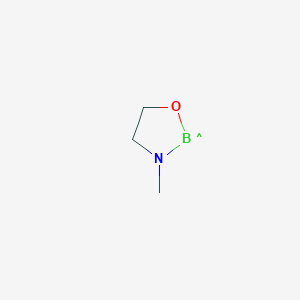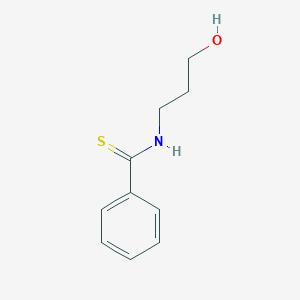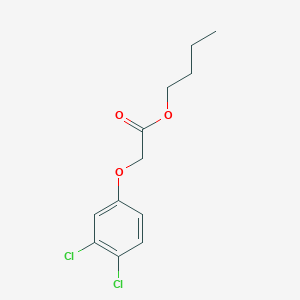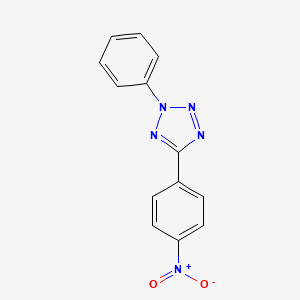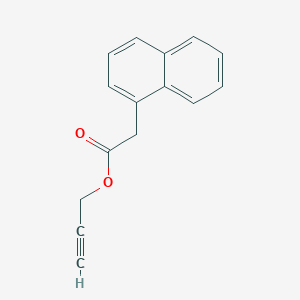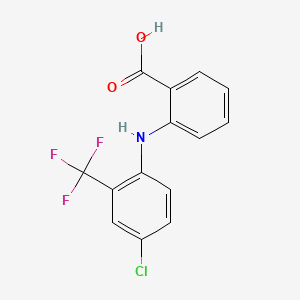
Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H) This compound is characterized by the presence of a benzene ring substituted with a carboxylic acid and an amine group, along with additional substituents such as chlorine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid derivatives typically involves the modification of the anthranilic acid core structure One common method is the amination of phthalic anhydride, followed by a Hofmann rearrangement to introduce the amine group
Industrial Production Methods
Industrial production of anthranilic acid derivatives often involves large-scale chemical processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The specific methods for introducing the chlorine and trifluoromethyl groups would depend on the desired final product and may involve specialized reagents and techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Anthranilic acid derivatives can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like chlorine (Cl2) and trifluoromethyl iodide (CF3I) are used for introducing chlorine and trifluoromethyl groups, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroanthranilic acid derivatives, while reduction of the carboxylic acid group can produce anthranilic alcohols.
Applications De Recherche Scientifique
Anthranilic acid derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed as corrosion inhibitors, UV absorbers, and mold inhibitors in various industrial processes.
Mécanisme D'action
The mechanism of action of anthranilic acid derivatives involves their interaction with specific molecular targets and pathways. For example, they may inhibit enzymes involved in metabolic processes or interact with cellular receptors to modulate biological activities. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzoic acid: The parent compound of anthranilic acid derivatives.
N-(2-Amino-4-chlorophenyl)anthranilic acid: A derivative with similar substituents.
N-(4-Methoxybenzylidene)anthranilic acid: Another derivative with different substituents.
Uniqueness
Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)- is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and potential applications. These substituents can enhance the compound’s stability, reactivity, and biological activity compared to other anthranilic acid derivatives.
Propriétés
Numéro CAS |
51679-39-1 |
|---|---|
Formule moléculaire |
C14H9ClF3NO2 |
Poids moléculaire |
315.67 g/mol |
Nom IUPAC |
2-[4-chloro-2-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H9ClF3NO2/c15-8-5-6-12(10(7-8)14(16,17)18)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21) |
Clé InChI |
ZITYIOXPTYNHNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


